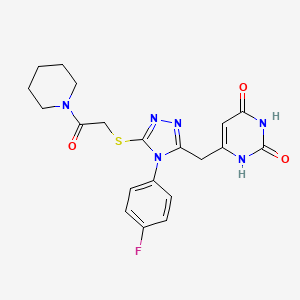

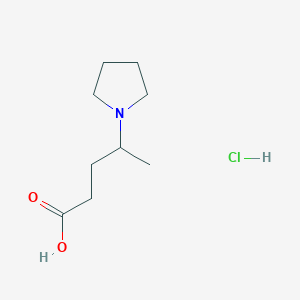

![molecular formula C24H17F2NO3 B2551805 6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904451-08-7](/img/structure/B2551805.png)

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are structurally related to nalidixic acid. The presence of fluorine atoms typically enhances the biological activity of these compounds due to the inductive effect and increased lipophilicity, which can improve tissue penetration and increase potency against target enzymes such as DNA gyrase and topoisomerase IV.

Synthesis Analysis

The synthesis of fluorinated quinolones often involves the introduction of a fluorine atom into the quinolone core, which can be achieved through various synthetic routes. For example, the synthesis of related compounds has been reported where a tetrafluorobenzene derivative is used as a starting material to introduce the fluoro substituent into the quinolone scaffold . The synthesis of similar compounds involves multiple steps, including the formation of acid chlorides, hydrazides, Schiff bases, and subsequent reactions with amines and thioglycolic acid to yield the final products .

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by a bicyclic core consisting of a benzene ring fused to a pyridone ring, with various substituents that can influence the compound's biological activity and physicochemical properties. The presence of a methoxy group on the benzene ring can affect the electronic distribution and potentially the interaction with biological targets .

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions, including derivatization to enhance their detection in analytical methods. For instance, a related compound, 6-methoxyquinolone, has been used as a fluorophore and derivatized to form a fluorescent labeling reagent for the determination of carboxylic acids . The reactivity of the quinolone core with different reagents can lead to the formation of fluorescent esters, which are useful in high-performance liquid chromatography (HPLC) .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, fluorescence, and stability, are crucial for their application in medicinal chemistry and analytical chemistry. The compound 6-methoxyquinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . The stability of these compounds against light and heat is also an important consideration, as it affects their shelf life and suitability for long-term use .

Scientific Research Applications

Fluorescence Applications

Quinoline derivatives, including compounds similar to the specified chemical structure, are known for their efficient fluorescence. They are widely utilized in biochemistry and medicine for studying various biological systems. Quinoline derivatives are particularly noted for their potential as DNA fluorophores, owing to their fused aromatic systems containing heteroatoms, which contribute to their sensitivity and selectivity as fluorescent markers [I. Aleksanyan & L. Hambardzumyan, 2013]. Furthermore, novel fluorophores like 6-methoxy-4-quinolone have demonstrated strong fluorescence across a wide pH range in aqueous media, offering valuable characteristics for biomedical analysis [Junzo Hirano et al., 2004].

Antimicrobial Activity

Some fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have shown significant antimicrobial activities. These derivatives were synthesized from fluoroquinolone precursors and tested against various microbial strains, demonstrating their potential in developing new antimicrobial agents [N. Patel & S. D. Patel, 2010].

Drug Discovery Intermediates

Quinoline derivatives are pivotal intermediates in drug discovery, contributing to the synthesis of compounds with varied therapeutic potentials. For example, the telescoping process has been applied to synthesize key intermediates efficiently, enhancing the yield and purity of compounds for further medicinal chemistry applications [K. Nishimura & T. Saitoh, 2016]. Additionally, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlight the role of quinoline derivatives in generating new antimicrobial agents with potential therapeutic applications [N. Patel & S. D. Patel, 2010].

Mechanism of Action

Target of Action

Fluoroquinolones generally target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Mode of Action

Fluoroquinolones inhibit these enzymes, preventing DNA replication and ultimately leading to bacterial cell death .

Biochemical Pathways

The primary pathway affected is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolones prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication .

Result of Action

The inhibition of DNA replication leads to the death of bacterial cells, thereby exerting a bactericidal effect .

Action Environment

The action of fluoroquinolones can be influenced by various factors such as pH, presence of metal ions, and individual patient characteristics like age, kidney function, and genetic factors .

properties

IUPAC Name |

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO3/c1-30-19-9-4-16(5-10-19)23(28)21-14-27(13-15-2-6-17(25)7-3-15)22-11-8-18(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGFJHTDFVKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

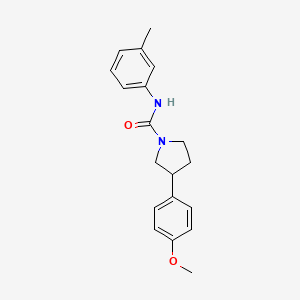

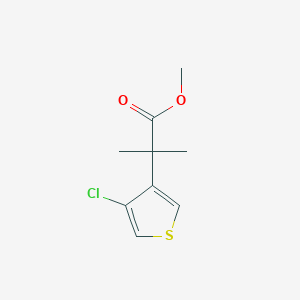

![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)

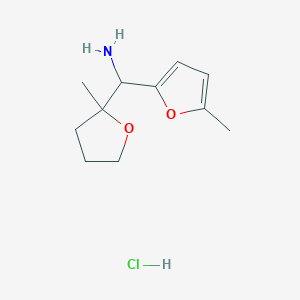

![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)

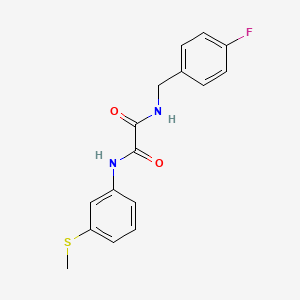

![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)

![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)

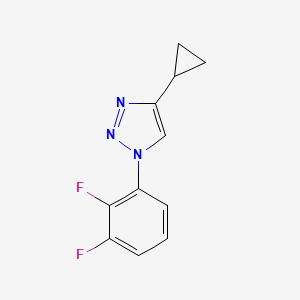

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2551744.png)